N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring, making it an interesting subject for various chemical studies and applications.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-10-7-8-14-12(15-20(4,16)17)11(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
YFLFGMGDSGUSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the tert-butoxy and cyclopropoxy groups. The final step involves the addition of the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)acetamide
- N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)benzamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
